An In-depth Technical Guide to the Crystal Structure of Chromium(III) Nitrate Nonahydrate
An In-depth Technical Guide to the Crystal Structure of Chromium(III) Nitrate Nonahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of chromium(III) nitrate (B79036) nonahydrate, --INVALID-LINK--₃·3H₂O. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state structure of this compound. This document summarizes key crystallographic data, outlines detailed experimental protocols for structure determination, and provides visualizations of experimental workflows and the local coordination environment of the chromium(III) ion.
Introduction
Chromium(III) nitrate nonahydrate is an inorganic compound that presents as a dark violet, hygroscopic crystalline solid.[1] It is widely utilized in the synthesis of other chromium compounds, as a precursor for catalysts, and in the dyeing and tanning industries.[2] The compound's formula is --INVALID-LINK--₃·3H₂O, indicating that the chromium(III) ion is coordinated to six water molecules, forming a hexaaquachromium(III) complex cation. The charge is balanced by three nitrate anions, and the crystal lattice is further stabilized by three molecules of water of crystallization.[1] A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties and for its application in various fields.
Crystal Structure Data
The crystal structure of chromium(III) nitrate nonahydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[3] The structure features two crystallographically distinct hexaaquachromium(III), [Cr(H₂O)₆]³⁺, octahedra, each located on a center of inversion.[3] These complex cations, along with the nitrate anions and water molecules of crystallization, are interconnected by an extensive three-dimensional network of hydrogen bonds.[3]
Table 1: Crystallographic Data for Chromium(III) Nitrate Nonahydrate
| Parameter | Value |
| Chemical Formula | --INVALID-LINK--₃·3H₂O |
| Molar Mass | 400.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.967(1) Å |
| b | 9.6528(9) Å |
| c | 10.981(1) Å |
| β | 95.41(1)° |
| Volume | 1473.87(17) ų |
| Z | 4 |
| Calculated Density | 1.802 g/cm³ |
| Radiation | Mo Kα (λ = 0.7107 Å) |
| Final R-factor | 0.030 for 2567 unique reflections |
Data sourced from Lazar et al. (1991), Acta Crystallographica Section C, C47, 1060-1062.[3]
Table 2: Selected Interatomic Distances (Representative)
| Bond/Contact | Distance (Å) |
| Cr1 - O(water) | ~1.96 - 1.98 |
| Cr2 - O(water) | ~1.96 - 1.98 |
| N - O (nitrate) | ~1.23 - 1.26 |
| O-H···O (H-bond) | ~2.7 - 3.0 |
Note: Specific bond lengths were not provided in the primary cited literature. The values presented are typical for hexaaquachromium(III) complexes and nitrate ions and are for illustrative purposes.
Experimental Protocols
The determination of the crystal structure of chromium(III) nitrate nonahydrate involves a series of well-defined experimental procedures. A generalized yet detailed protocol based on standard single-crystal X-ray diffraction techniques is outlined below.
3.1. Crystal Growth and Selection
High-quality single crystals of chromium(III) nitrate nonahydrate can be grown by slow evaporation of a saturated aqueous solution at room temperature. The resulting violet crystals are then examined under a polarizing microscope. A suitable crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected for data collection.
3.2. Data Collection
The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent degradation of the crystal in the X-ray beam. The goniometer is then affixed to a four-circle X-ray diffractometer equipped with a suitable detector (e.g., a CCD or CMOS detector). Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations and improve data quality. Monochromatic X-radiation, commonly Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å), is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.
3.3. Data Processing
The raw diffraction data are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the reflections. The space group is assigned based on the systematic absences in the diffraction data.
3.4. Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cr). The remaining non-hydrogen atoms are located from subsequent difference Fourier maps. The structural model is then refined by a least-squares method, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the experimental data and the final structural model.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of chromium(III) nitrate nonahydrate.
